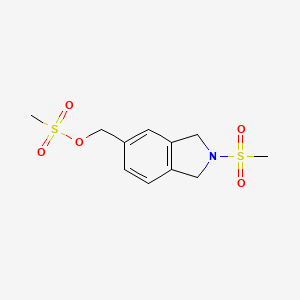
(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride is a chiral amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . The process includes the preparation of engineering bacteria containing carbonyl reductase, followed by the disruption of these cells to obtain a cell supernatant containing the enzyme. This supernatant is then mixed with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, a hydrogen donor, and a cofactor to perform the asymmetric reduction reaction .
Industrial Production Methods
The method described above is scalable for industrial production due to its simplicity, environmental friendliness, and high yield. The process is also versatile, allowing for the use of various substrates and producing high concentrations of the desired product .
化学反応の分析
Types of Reactions
(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to form various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keto acids, reduction can produce amines, and substitution reactions can result in various substituted amino acids.
科学的研究の応用
(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
作用機序
The mechanism of action of (2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
(2S,3R)-3-alkyl/alkenylglutamates: These compounds are similar in structure and are used in similar applications, such as in the synthesis of biologically significant amino acids.
Piperidine derivatives: These compounds share some structural similarities and are used in drug discovery and development.
Uniqueness
(2S,3S)-2-amino-3-hydroxybutanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biochemical properties and makes it particularly useful in chiral synthesis and pharmaceutical applications. Its ability to undergo various chemical reactions and its versatility in different scientific fields further highlight its uniqueness.
特性
分子式 |
C4H10ClNO3 |
|---|---|
分子量 |
155.58 g/mol |
IUPAC名 |
(2S,3S)-2-amino-3-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3-;/m0./s1 |
InChIキー |
OFSUFJTYFFRWFD-GVOALSEPSA-N |
異性体SMILES |
C[C@@H]([C@@H](C(=O)O)N)O.Cl |
正規SMILES |
CC(C(C(=O)O)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)








